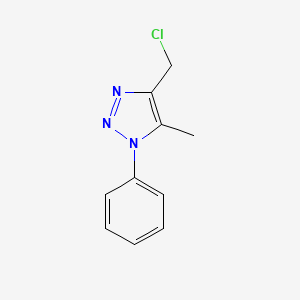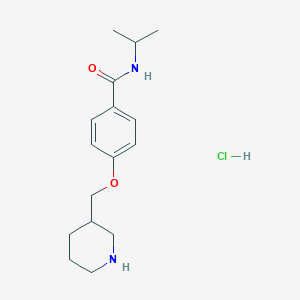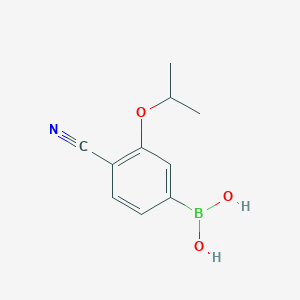![molecular formula C8H11N3 B1426840 methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1281731-56-3](/img/structure/B1426840.png)
methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine” is not explicitly mentioned in the retrieved papers .Chemical Reactions Analysis
The chemical reactions involving “methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine” are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Photosensitization in Photocatalysis
Compounds with pyrazole rings and propargyl groups have been studied for their role as photosensitizers in photocatalytic reactions. They can participate in energy transfer and single electron transfer pathways, generating reactive oxygen species like singlet oxygen (^1O_2) and superoxide anion (O_2^•−), which are crucial in oxidative formylation reactions .
Nitrification Inhibition in Agriculture
Similar compounds, such as 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), have shown superior nitrification inhibitory properties. This suggests that methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine could be explored for its potential as a nitrification inhibitor to improve agricultural practices .
Antimicrobial Activity
The pyrazole moiety is known to exhibit antimicrobial properties. Research on 1,2,3-triazoles with similar structures has demonstrated antifungal activity against strains like Candida albicans and Rhizopus oryzae. This indicates that our compound of interest may also possess antimicrobial activities worth investigating .
Synthon in Cross-Coupling Reactions
Propargyl groups are valuable in synthetic chemistry, particularly in Sonogashira cross-coupling reactions. The presence of a propargyl group in methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine suggests its potential use as a synthon for creating complex molecules through such reactions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that both the starting material and the product can act as photosensitizers, generating singlet oxygen (^1o_2) and superoxide anion (o_2^˙−) through energy transfer and a single electron transfer pathway . These reactive oxygen species play a crucial role in various biological reactions.
Biochemical Pathways
The compound’s potential to generate reactive oxygen species suggests it may influence oxidative stress-related pathways .
Result of Action
The generation of reactive oxygen species suggests potential cytotoxic activity .
properties
IUPAC Name |
N-methyl-1-(1-prop-2-ynylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-4-11-7-8(5-9-2)6-10-11/h1,6-7,9H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLRTDEPQZGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)






![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)


![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)
![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)
